molecular formula C10H14ClN3O2S B2385912 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 902243-40-7

5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2385912
CAS RN: 902243-40-7
M. Wt: 275.75
InChI Key: FAAMHHWXIDWNFG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical process that involves several steps.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not well understood. However, studies suggest that it may inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It may also inhibit the activation of immune cells, such as T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has anti-inflammatory, anti-cancer, and anti-viral effects. It may also have immunomodulatory effects, which could make it a potential treatment for autoimmune diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is that it has potential applications in various scientific research fields. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to fully understand its effects.

Future Directions

There are several future directions for the research of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One future direction is to further investigate its anti-inflammatory, anti-cancer, and anti-viral properties. Another future direction is to study its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps. The first step involves the reaction of 5-chloro-2-mercaptopyrimidine with methyl 3-chloropropionate in the presence of a base to produce 5-chloro-N-(3-chloropropyl)-2-mercaptopyrimidine. The second step involves the reaction of the intermediate product with sodium methoxide and methyl iodide to produce 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide.

Scientific Research Applications

5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-16-5-3-4-12-9(15)8-7(11)6-13-10(14-8)17-2/h6H,3-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAMHHWXIDWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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